molecular formula C28H31ClN2O4 B2903486 N-(3-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 680605-09-8

N-(3-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2903486
CAS No.: 680605-09-8
M. Wt: 495.02
InChI Key: YNTZSNINDYHSOO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic dihydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted core structure. Key structural features include:

  • An N-(3-chlorophenyl) carboxamide group at position 2, introducing a halogenated aromatic moiety.
  • A (4-isopropylphenoxy)methyl substituent at position 1, contributing steric bulk and lipophilicity.
  • The 3,4-dihydroisoquinoline backbone with methoxy groups at positions 6 and 7, which are common in bioactive alkaloid analogs.

Its synthesis and structural analogs are documented in prior literature focusing on dihydroisoquinoline derivatives .

Properties

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O4/c1-18(2)19-8-10-23(11-9-19)35-17-25-24-16-27(34-4)26(33-3)14-20(24)12-13-31(25)28(32)30-22-7-5-6-21(29)15-22/h5-11,14-16,18,25H,12-13,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTZSNINDYHSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline core.

    Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl halide reacts with the isoquinoline core in the presence of a base.

    Attachment of the Isopropylphenoxy Group: This step involves the reaction of the intermediate with an isopropylphenoxy compound, often facilitated by a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications could be explored, including its use as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

N-Substituent Effects

  • The N-(3-chlorophenyl) group in the target compound introduces electron-withdrawing effects and enhanced lipophilicity compared to 6f’s unsubstituted phenyl group. Chlorine may improve membrane permeability or receptor binding via halogen bonding .
  • In contrast, 6d and 6e feature non-aromatic groups (ethyl ester, methylsulfonyl), which reduce aromatic interactions but may increase metabolic stability.

Position 1 Substituents

  • The (4-isopropylphenoxy)methyl group in the target compound adds significant steric bulk compared to the methyl or phenyl groups in analogs (6d–6h). This could hinder binding to narrow enzymatic pockets while improving selectivity for larger binding sites.
  • 6g and 6h utilize phenyl groups at position 1, prioritizing aromatic stacking interactions over steric effects.

Backbone Modifications

  • All compounds retain the 6,7-dimethoxy configuration, which is critical for π-π interactions in biological systems.

Lumping Strategy and Structural Grouping

As noted in broader chemical studies, compounds with analogous cores (e.g., dihydroisoquinoline derivatives) are often "lumped" for predictive modeling of properties or reactivity, assuming shared behaviors due to structural similarities . For example:

  • The target compound and analogs 6d–6h could be grouped as "6,7-dimethoxy-substituted dihydroisoquinolines" for studying metabolic pathways or oxidation patterns.
  • Substituent-specific differences (e.g., halogenation in the target vs. sulfonylation in 6e) would require separate evaluation to avoid oversimplification in such models .

Biological Activity

N-(3-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A dihydroisoquinoline core.
  • Chlorophenyl and isopropylphenoxy substituents.
  • Two methoxy groups at the 6 and 7 positions.

While specific mechanisms of action for this compound are still under investigation, its structural similarity to known bioactive isoquinolines suggests potential interactions with various biological targets, including:

  • Dopamine receptors : Isoquinoline derivatives often exhibit activity at dopamine receptors, which are crucial in neurological functions.
  • Caspase inhibition : Some derivatives have shown promise as selective non-covalent caspase inhibitors, which play a significant role in apoptosis and inflammation .

Antiproliferative Effects

Research indicates that compounds similar to N-(3-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline have exhibited antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Neuroprotective Properties

Given the structural characteristics of the compound, it may possess neuroprotective properties. Isoquinoline derivatives are often studied for their effects on neurodegenerative diseases. Preliminary studies suggest that this compound could potentially mitigate neuronal damage by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of similar isoquinoline derivatives on human breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, highlighting the potential therapeutic application of such compounds in oncology.
  • Neuroprotective Effects :
    • In a model of neurodegeneration, a derivative with similar structural features was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that the compound could enhance cell viability and reduce markers of oxidative damage.

Research Findings

Study FocusFindingsReference
Antiproliferative ActivityInduced apoptosis in cancer cell lines; significant reduction in cell viability
Neuroprotective EffectsEnhanced viability of neuronal cells under oxidative stress conditions
Caspase InhibitionDemonstrated potential as a selective non-covalent caspase inhibitor

Q & A

Q. What are the best practices for scaling up synthetic routes while maintaining reproducibility?

  • Methodology :
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Scale-Up Considerations : Adjust mixing efficiency (Reynolds number) and heat transfer (jacketed reactors) .
  • Case Study : Transition from batch to continuous flow reactors for carboxamide coupling steps .

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